3-Pyridyloxytetrafluorobromoethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

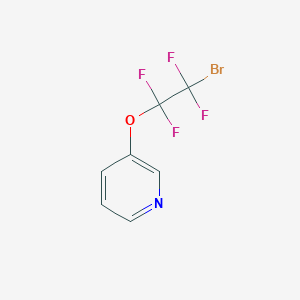

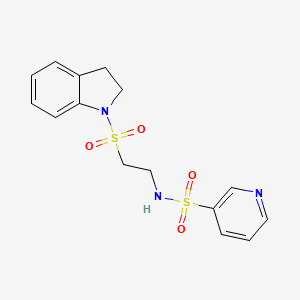

3-Pyridyloxytetrafluorobromoethane (3-PO-TFBE) is an organic compound with a molecular formula of C6H4BrF4O. It is a colorless liquid with a boiling point of 93°C. 3-PO-TFBE is a versatile compound used in a variety of scientific research applications due to its unique properties. It is used as a reagent in organic synthesis and has been studied for its potential use in a variety of biochemical and physiological processes.

科学的研究の応用

Electropolymerization and Material Science

Pyridine derivatives are utilized in electropolymerization processes. For instance, the electrooxidative polymerization of pyrrole in an ionic liquid environment has shown significant improvements in polymerization rate, electrochemical capacity, and electroconductivity of polypyrrole films. This application is crucial for developing advanced materials with enhanced electrical properties (Sekiguchi et al., 2002).

Luminescence and Sensing

Pyridyl-containing metal-organic frameworks (MOFs) have been explored for their luminescence properties and potential in sensing applications. A terbium-metal-organic framework demonstrated high sensitivity and selectivity in detecting metal ions and small molecules due to its luminescent properties (Zhao et al., 2016).

Environmental Remediation

The microbial degradation of pyrethroids, a class of insecticides, involves enzymes that can cleave ester linkages. Pyridinium-based compounds, like those structurally related to 3-Pyridyloxytetrafluorobromoethane, may interact with such enzymes, indicating the potential application of these compounds in bioremediation strategies to reduce environmental pollution by synthetic chemicals (Zhao et al., 2021).

Organic Synthesis and Catalysis

Research has also focused on the catalytic activities of pyridine derivatives, including their role in C–H activation processes. These studies explore the mechanisms by which pyridine-based templates and ligands direct metal-catalyzed reactions, facilitating selective functionalization of organic molecules. This area of research is pivotal for the development of efficient synthetic methodologies in organic chemistry (Chu et al., 2015).

Photoredox Catalysis

In the field of photoredox catalysis, pyridine derivatives are instrumental in the development of new protocols for tri- and difluoromethylation reactions. These reactions are essential for introducing fluorine-containing groups into organic molecules, which is of significant interest in pharmaceutical and agrochemical industries (Koike & Akita, 2016).

特性

IUPAC Name |

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFTYQNQBJQMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)

![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)

![1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2832936.png)

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)